molecular formula C10H9NO2 B1338331 7-ACETOXYINDOLE CAS No. 5526-13-6

7-ACETOXYINDOLE

Cat. No.: B1338331
CAS No.: 5526-13-6
M. Wt: 175.18 g/mol
InChI Key: LLGBZZJOICJSAL-UHFFFAOYSA-N
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Description

7-ACETOXYINDOLE is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The acetate group attached to the indole ring enhances its chemical properties, making it a valuable compound for various applications.

Mechanism of Action

Target of Action

1H-Indol-7-YL acetate, like other indole derivatives, is known to interact with multiple receptors . The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to these receptors . This broad-spectrum interaction makes it a valuable compound for developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1H-Indol-7-YL acetate may interact with its targets and induce changes that lead to these effects.

Biochemical Pathways

Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response

Pharmacokinetics

Indole derivatives are known to have broad-spectrum biological activities , suggesting that they may have favorable ADME properties that contribute to their bioavailability.

Result of Action

Given the wide range of biological activities of indole derivatives , it can be inferred that 1H-Indol-7-YL acetate may have diverse effects at the molecular and cellular levels.

Action Environment

The action of 1H-Indol-7-YL acetate may be influenced by various environmental factors. For instance, the reactions of indole derivatives have been found to proceed efficiently under neat conditions

Biochemical Analysis

Biochemical Properties

1H-Indol-7-YL acetate, like other indole derivatives, interacts with various enzymes, proteins, and other biomolecules. These interactions are often facilitated by the indole nucleus, which binds with high affinity to multiple receptors . This makes 1H-Indol-7-YL acetate a valuable compound in biochemical reactions.

Cellular Effects

1H-Indol-7-YL acetate has been found to influence cell function in various ways. It can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, certain indole derivatives have shown inhibitory activity against influenza A, suggesting that 1H-Indol-7-YL acetate may also interact with cellular processes in a similar manner .

Molecular Mechanism

The molecular mechanism of action of 1H-Indol-7-YL acetate involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism is likely to be complex and may vary depending on the specific biochemical context.

Metabolic Pathways

1H-Indol-7-YL acetate is likely involved in metabolic pathways related to indole derivatives. These pathways may involve various enzymes or cofactors

Transport and Distribution

1H-Indol-7-YL acetate, like other indole derivatives, is likely transported and distributed within cells and tissues. This could involve specific transporters or binding proteins, and may affect its localization or accumulation

Chemical Reactions Analysis

Types of Reactions: 7-ACETOXYINDOLE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-3-acetic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Comparison with Similar Compounds

7-ACETOXYINDOLE can be compared with other indole derivatives, such as:

Uniqueness: this compound stands out due to its unique combination of the indole ring and acetate group, which enhances its chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1H-indol-7-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-7(12)13-9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGBZZJOICJSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=C1NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547044
Record name 1H-Indol-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5526-13-6
Record name 1H-Indol-7-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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